(+)-Biotin-ONP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

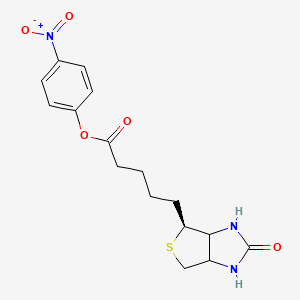

(4-nitrophenyl) 5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5S/c20-14(24-11-7-5-10(6-8-11)19(22)23)4-2-1-3-13-15-12(9-25-13)17-16(21)18-15/h5-8,12-13,15H,1-4,9H2,(H2,17,18,21)/t12?,13-,15?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDNXDTXQPYKCA-OWYJLGKBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2C([C@@H](S1)CCCCC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of (+)-Biotin-4-Nitrophenyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Biotin-4-nitrophenyl ester, also known as Biotin-ONp, is a crucial reagent in bioconjugation chemistry. Its pre-activated p-nitrophenyl ester group facilitates the efficient labeling of primary and secondary amines in proteins, peptides, and other biomolecules under mild conditions. This covalent attachment of a biotin moiety, a process known as biotinylation, is a cornerstone technique in various life science applications. The exceptionally high affinity of biotin for avidin and streptavidin proteins is harnessed for non-covalent detection, purification, and immobilization of biotinylated molecules. This technical guide provides an in-depth overview of the synthesis of (+)-biotin-4-nitrophenyl ester, including a detailed experimental protocol, quantitative data, and a workflow diagram. This information is intended to assist researchers in the in-house preparation of this valuable reagent, ensuring high purity and reactivity for downstream applications in drug development, diagnostics, and fundamental research.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, (+)-biotin, and the final product, (+)-biotin-4-nitrophenyl ester.

| Property | (+)-Biotin | (+)-Biotin-4-nitrophenyl ester |

| Molecular Formula | C₁₀H₁₆N₂O₃S | C₁₆H₁₉N₃O₅S |

| Molecular Weight | 244.31 g/mol | 365.40 g/mol [1][2][3] |

| Appearance | White crystalline powder | White to off-white powder[1] |

| Melting Point | 231-233 °C | 160-165 °C[1] or 163-165 °C[2][3] |

| Solubility | Sparingly soluble in water, soluble in DMSO | Soluble in DMF and DMSO |

| Purity (Typical) | ≥99% | ≥98% (HPLC)[1] |

Synthesis Workflow

The synthesis of (+)-biotin-4-nitrophenyl ester is typically achieved through a one-step esterification reaction. This process involves the activation of the carboxylic acid group of (+)-biotin and its subsequent reaction with 4-nitrophenol. A common and effective method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the ester bond. The workflow can be visualized as follows:

Caption: Workflow for the DCC-mediated synthesis of (+)-biotin-4-nitrophenyl ester.

Experimental Protocol

This protocol details the synthesis of (+)-biotin-4-nitrophenyl ester via a dicyclohexylcarbodiimide (DCC) mediated coupling reaction.

Materials:

-

(+)-Biotin (MW: 244.31 g/mol )

-

4-Nitrophenol (MW: 139.11 g/mol )

-

N,N'-Dicyclohexylcarbodiimide (DCC) (MW: 206.33 g/mol )

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Isopropanol

-

Diethyl ether

-

Argon or Nitrogen gas

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

-

Filtration apparatus (Büchner funnel, filter paper)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (+)-biotin (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Gently heat the mixture to approximately 85°C to ensure complete dissolution, resulting in a clear, faintly yellow solution.[2]

-

Addition of Reagents: Cool the solution to room temperature. To the stirred solution, add 4-nitrophenol (1.2 eq) followed by N,N'-dicyclohexylcarbodiimide (DCC) (1.3 eq).[2] The reaction should be carried out under an inert atmosphere (argon or nitrogen).

-

Reaction: Stir the reaction mixture at room temperature for 19 hours.[2] During this time, a white precipitate of the by-product, N,N'-dicyclohexylurea (DCU), will form.

-

Work-up:

-

After the reaction is complete, remove the precipitated DCU by filtration through a Büchner funnel.

-

Wash the filter cake with a small amount of cold DMF to recover any product that may have co-precipitated.

-

Combine the filtrates and remove the DMF under high vacuum using a rotary evaporator at a bath temperature of 95°C.[2]

-

-

Purification by Recrystallization:

-

To the crude residue, add a minimal amount of hot isopropanol to dissolve the product.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to induce crystallization.

-

If the product has good solubility, trituration with diethyl ether may be necessary to precipitate the solid.

-

Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

-

Characterization:

The identity and purity of the synthesized (+)-biotin-4-nitrophenyl ester can be confirmed by standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value (160-165 °C).[1]

-

Spectroscopy:

-

FTIR (ATR): The spectrum should show characteristic peaks for the ester carbonyl group, the nitro group, and the biotin ureido ring.

-

¹H NMR and ¹³C NMR: The NMR spectra can be used to confirm the structure of the final product.[4]

-

Signaling Pathways and Logical Relationships

The primary utility of (+)-biotin-4-nitrophenyl ester is in the biotinylation of biomolecules, which then allows for their interaction with avidin or streptavidin. This interaction is fundamental to numerous detection and purification schemes. The logical relationship can be depicted as follows:

References

Technical Guide: Solubility and Handling of (+)-Biotin-ONP in Organic Solvents

This technical guide provides an in-depth overview of the solubility of (+)-Biotin-4-nitrophenyl ester (Biotin-ONP) in N,N-Dimethylformamide (DMF) and other common organic solvents. It is intended for researchers, scientists, and professionals in drug development who utilize biotinylation reagents in their workflows. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and a general workflow for biotinylation reactions.

Quantitative Solubility of (+)-Biotin-ONP

This compound is a reagent used for biotinylating primary amines. Its solubility in organic solvents is a critical factor for its effective use in various biochemical applications. The following table summarizes the available quantitative and qualitative solubility data for this compound in several organic solvents.

| Solvent | Solubility | Appearance of Solution | Source |

| N,N-Dimethylformamide (DMF) | ≤50 mg/mL | - | [1] |

| Methanol | 25 mg/mL | Clear, colorless to greenish-yellow | [1] |

| Ethanol (95%) | 100 mg/mL | Clear, dark yellow | [1] |

| Dimethyl sulfoxide (DMSO) | Soluble | - | [1] |

Note: The stability of this compound in dry DMF has been noted to be at least one month.[1] For reactions in aqueous solutions, it is common practice to first dissolve water-insoluble biotinylation reagents like NHS-esters of biotin in an organic solvent such as DMSO or DMF, and then dilute the solution into the aqueous reaction mixture.[2]

Experimental Protocols

2.1. General Protocol for Determining Solubility

A common method for determining the solubility of a compound is the static equilibrium method. This involves preparing saturated solutions at a constant temperature and then determining the concentration of the solute. A laser monitoring dynamic technique can also be employed to observe the dissolution of the solid phase.[3]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound powder

-

Anhydrous organic solvent (e.g., DMF, DMSO, Methanol, Ethanol)

-

Vials with airtight caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Centrifuge

-

Pipettes and syringes with filters

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a known volume of the selected organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the undissolved solid settle. Alternatively, centrifuge the vials at the same temperature to pellet the excess solid.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette. To avoid aspirating any solid particles, it is advisable to use a syringe fitted with a solvent-resistant filter (e.g., PTFE).

-

Dilution: Dilute the collected sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method.

-

Calculation: Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

2.2. General Workflow for Biotinylation of Proteins

This protocol outlines a general procedure for labeling proteins with this compound.

Materials:

-

Protein to be labeled in a suitable buffer (amine-free, e.g., PBS pH 7.2-8.0)

-

This compound

-

Anhydrous DMF or DMSO

-

Desalting column for buffer exchange

Methodology:

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a desired stock concentration (e.g., 10 mg/mL). This should be done immediately before use.

-

Prepare Protein Solution: Ensure the protein solution is in an amine-free buffer at an appropriate concentration.

-

Biotinylation Reaction: Add the calculated amount of the this compound stock solution to the protein solution. The molar ratio of biotin reagent to protein will depend on the protein and the desired degree of labeling.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 1-2 hours) or at 4°C for a longer period with gentle stirring.

-

Removal of Excess Biotin: Remove the unreacted this compound and by-products by buffer exchange using a desalting column.

-

Characterization: Determine the degree of biotinylation using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Visualizations

3.1. Experimental Workflow for Solubility Determination

Caption: A general workflow for determining the solubility of a compound.

3.2. Workflow for Protein Biotinylation

Caption: A typical workflow for labeling proteins using this compound.

References

Stability and Storage of (+)-Biotin-ONP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Biotin-ONP (Biotin p-nitrophenyl ester) is a widely utilized reagent for the biotinylation of primary and secondary amines in proteins, peptides, and other biomolecules. The successful application of this reagent is critically dependent on its purity and integrity. As an activated ester, this compound is susceptible to hydrolysis, which can compromise its reactivity and lead to inconsistent results in labeling experiments. This technical guide provides an in-depth overview of the stability and optimal storage conditions for this compound, along with detailed experimental protocols for its analysis.

Stability and Storage Conditions Summary

Proper handling and storage are paramount to maintaining the quality and reactivity of this compound. The following table summarizes the recommended conditions and stability information for both the solid form and solutions of the reagent.

| Form | Condition | Recommended Storage Temperature | Stability Notes |

| Solid | Desiccated, protected from light | 0-8 °C or -20 °C | As a solid, this compound is relatively stable. However, storage at lower temperatures is recommended for long-term stability. It is crucial to protect it from moisture to prevent hydrolysis. |

| In Anhydrous Organic Solvents (e.g., DMF, DMSO) | Tightly sealed, desiccated | -20 °C | Stock solutions in anhydrous DMF or DMSO are reported to be stable for at least a month when stored properly at -20°C.[1] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles. |

| In Aqueous Solutions | Freshly prepared is highly recommended | Not recommended for storage | This compound is susceptible to hydrolysis in aqueous solutions, especially at neutral to alkaline pH. The half-life of similar p-nitrophenyl esters can be on the order of hours at pH 7 and minutes at higher pH.[2] Therefore, aqueous solutions should be prepared immediately before use and not stored. |

Hydrolysis of this compound

The primary degradation pathway for this compound in the presence of water is hydrolysis of the ester bond. This reaction yields (+)-biotin and p-nitrophenol, rendering the reagent inactive for biotinylation of amines. The rate of hydrolysis is significantly influenced by pH, with faster degradation occurring under neutral to basic conditions.

Experimental Protocols

Stability-Indicating HPLC Method

To accurately assess the stability of this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. This method should be able to separate and quantify the intact this compound from its primary degradation products, (+)-biotin and p-nitrophenol.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is commonly used for the separation of biotin and related compounds. A typical gradient could be:

-

Solvent A: 0.1% TFA in Water

-

Solvent B: 0.1% TFA in Acetonitrile

-

Gradient: Start with a low percentage of Solvent B, and gradually increase to elute the compounds.

-

Detection:

-

UV detection at a wavelength where both this compound and p-nitrophenol have significant absorbance (e.g., 260 nm or 315 nm).

Sample Preparation:

-

Prepare a stock solution of this compound in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).

-

For the stability study, dilute the stock solution into the desired test buffer (e.g., phosphate-buffered saline at various pH values) to a final concentration suitable for HPLC analysis.

-

Incubate the samples at the desired temperature.

-

At each time point, withdraw an aliquot and immediately quench the degradation by adding an equal volume of cold acetonitrile or by freezing.

-

Inject the sample onto the HPLC system.

Quantification:

-

Create calibration curves for this compound, (+)-biotin, and p-nitrophenol using standards of known concentrations.

-

Determine the concentration of each compound in the test samples by comparing their peak areas to the respective calibration curves.

-

The percentage of remaining this compound can be calculated at each time point to determine its stability.

Protocol for Stability Study in Solution

This protocol outlines a general procedure for evaluating the stability of this compound in a solution over time.

-

Reagent Preparation:

-

Prepare buffers at the desired pH values (e.g., pH 5, 7, and 9).

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO at a high concentration (e.g., 10 mg/mL).

-

-

Incubation:

-

Add a small volume of the this compound stock solution to each buffer to achieve the desired final concentration (e.g., 1 mg/mL). Ensure the final concentration of the organic solvent is low to minimize its effect on the buffer's properties.

-

Divide each solution into aliquots in separate vials for each time point to avoid repeated opening of the same sample.

-

Incubate the vials at a constant temperature (e.g., 4°C, 25°C, and 37°C).

-

-

Sample Collection and Analysis:

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each condition.

-

Immediately stop the reaction as described in the HPLC sample preparation.

-

Analyze the samples by the stability-indicating HPLC method.

-

-

Data Analysis:

-

Calculate the percentage of intact this compound remaining at each time point relative to the initial concentration (time 0).

-

Plot the percentage of remaining this compound against time to visualize the degradation profile.

-

The half-life (t½) of this compound under each condition can be determined from the degradation curve.

-

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a stability study of this compound.

Conclusion

The stability of this compound is a critical factor for its successful use in biotinylation reactions. As a solid, it should be stored in a cool, dry, and dark place. In solution, it is highly susceptible to hydrolysis, particularly in aqueous buffers with neutral to alkaline pH. Therefore, it is imperative to use freshly prepared solutions for biotinylation. The provided HPLC method and stability study protocol offer a framework for researchers to assess the quality and stability of their this compound, ensuring reproducible and reliable experimental outcomes.

References

The Advent of Specificity: A Technical Guide to the Discovery and Development of p-Nitrophenyl Ester Biotinylation Reagents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of p-nitrophenyl ester biotinylation reagents in the evolution of bioconjugation techniques. We will delve into the discovery, development, and chemical principles of these reagents, providing a comprehensive resource complete with experimental protocols, comparative data, and workflow visualizations. This document aims to equip researchers with a thorough understanding of the foundational chemistries that paved the way for modern biotinylation applications in diagnostics, proteomics, and drug discovery.

Introduction: The Power of the Biotin-Avidin Interaction

The exceptionally strong and specific non-covalent interaction between biotin (Vitamin B7) and the proteins avidin and streptavidin is a cornerstone of modern life sciences research.[1][2][3] With a dissociation constant (Kd) in the femtomolar range (~10⁻¹⁴ to 10⁻¹⁵ M), this bond is one of the strongest known in nature, making it an ideal tool for detecting, purifying, and immobilizing biomolecules.[2] The process of covalently attaching biotin to a molecule of interest, known as biotinylation, allows researchers to harness the power of this interaction for a multitude of applications, including immunoassays, affinity chromatography, and cell surface labeling.[2][4][5]

The development of effective biotinylation reagents has been a journey of chemical innovation. Early methods often lacked specificity, but the introduction of active ester chemistry, particularly with p-nitrophenyl esters, marked a significant step forward in achieving controlled and efficient labeling of proteins and other macromolecules.

The Dawn of Amine-Reactive Biotinylation: The Role of p-Nitrophenyl Esters

Prior to the widespread use of more modern reagents, researchers sought methods to activate the carboxyl group of biotin's valeric acid side chain to facilitate its conjugation to primary amines on proteins, primarily the ε-amino group of lysine residues and the N-terminal α-amino group.[5][6] The use of p-nitrophenyl esters emerged as a practical solution.

The p-nitrophenyl group is an excellent leaving group, making the ester carbonyl carbon highly susceptible to nucleophilic attack by the lone pair of electrons on a primary amine. This reaction, typically carried out under mild alkaline conditions, results in the formation of a stable amide bond between biotin and the target protein, with the release of p-nitrophenolate.[7][8] Biotin p-nitrophenyl ester (biotin-ONp) became a valuable tool for researchers, enabling the biotinylation of peptides and proteins for various applications.[3][9]

Comparative Analysis of Amine-Reactive Biotinylation Reagents

While p-nitrophenyl esters were a significant advancement, the field of bioconjugation continued to evolve. The introduction of N-hydroxysuccinimide (NHS) esters provided a more efficient and stable alternative for amine modification.[6][10] A comparison of these two classes of reagents highlights the progression of biotinylation chemistry.

| Feature | p-Nitrophenyl Esters | N-Hydroxysuccinimide (NHS) Esters |

| Reactivity | Moderately reactive towards primary amines. | Highly reactive towards primary amines, leading to faster reaction times.[6][11] |

| Stability in Aqueous Solution | More susceptible to hydrolysis than NHS esters. | Generally more stable in aqueous solutions, especially sulfo-NHS esters.[10] |

| Reaction pH | Typically pH 8.0-9.0. | Optimal reactivity at pH 7.0-9.0.[6][11] |

| Byproducts | p-Nitrophenol (can be monitored spectrophotometrically at ~400 nm). | N-hydroxysuccinimide. |

| Solubility | Generally require organic co-solvents like DMF or DMSO. | Can be modified with sulfo-groups (sulfo-NHS) for increased water solubility.[11] |

| Common Use Cases | Early protein and peptide biotinylation, enzyme substrate studies.[3][12] | General protein and antibody biotinylation, cell surface labeling (sulfo-NHS).[11] |

Experimental Protocols

Synthesis of Biotin p-Nitrophenyl Ester (Biotin-ONp)

This protocol describes a general method for the synthesis of biotin p-nitrophenyl ester.

Materials:

-

D-Biotin

-

p-Nitrophenol

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Diethyl ether

Procedure:

-

Dissolve D-Biotin and a molar equivalent of p-nitrophenol in a minimal amount of anhydrous DMF in a round-bottom flask with stirring.

-

In a separate container, dissolve a slight molar excess (e.g., 1.1 equivalents) of DCC in anhydrous DMF.

-

Slowly add the DCC solution to the biotin/p-nitrophenol mixture.

-

Allow the reaction to stir at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filter the reaction mixture to remove the DCU precipitate.

-

Evaporate the DMF from the filtrate under reduced pressure.

-

Dissolve the resulting residue in a minimal amount of ethyl acetate.

-

Add diethyl ether to the solution until a precipitate forms.

-

Collect the precipitate by filtration and wash with cold diethyl ether.

-

Dry the product under vacuum to yield biotin p-nitrophenyl ester as a white to off-white solid.

Protein Biotinylation using Biotin p-Nitrophenyl Ester

This protocol provides a general procedure for labeling a protein with biotin-ONp.

Materials:

-

Protein solution in an amine-free buffer (e.g., PBS, pH 7.4-8.0)

-

Biotin p-nitrophenyl ester (Biotin-ONp)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis tubing for purification

Procedure:

-

Prepare a stock solution of Biotin-ONp (e.g., 10-50 mM) in anhydrous DMF or DMSO.

-

Adjust the pH of the protein solution to 8.0-8.5 with a suitable buffer. Ensure the protein concentration is in the range of 1-10 mg/mL.

-

Calculate the required volume of the Biotin-ONp stock solution to achieve the desired molar excess of reagent to protein (typically a 10- to 50-fold molar excess).

-

Add the calculated amount of Biotin-ONp to the protein solution while gently vortexing.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Remove the excess, unreacted biotinylation reagent and byproducts (p-nitrophenol) by gel filtration (desalting column) or dialysis against a suitable buffer (e.g., PBS).

-

Determine the extent of biotinylation using an assay such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[5]

Quantitative Data Summary

The efficiency of biotinylation with p-nitrophenyl esters is influenced by several factors, which are summarized below.

| Parameter | Typical Value/Range | Rationale |

| Molar Ratio (Biotin-ONp:Protein) | 10:1 to 50:1 | A molar excess is required to drive the reaction to completion and overcome reagent hydrolysis. |

| Reaction pH | 8.0 - 9.0 | The primary amine nucleophile is deprotonated and more reactive at alkaline pH. |

| Reaction Time | 2 - 4 hours at RT; Overnight at 4°C | Allows for sufficient time for the reaction to proceed. |

| Temperature | 4°C to 25°C (Room Temperature) | Lower temperatures can be used to minimize protein degradation. |

| Quenching Agent | Tris buffer or other primary amine-containing solution | Consumes any unreacted biotin-ONp to stop the labeling reaction. |

Visualizations

Chemical Reaction of Protein Biotinylation

Caption: General reaction scheme for protein biotinylation.

Experimental Workflow for Protein Biotinylation and Purification

Caption: Workflow for protein biotinylation and purification.

Application in a Pull-Down Assay Signaling Pathway

Caption: Using biotinylation in a pull-down assay.

Conclusion: A Foundational Reagent in Bioconjugation

The development of p-nitrophenyl ester biotinylation reagents represented a crucial step in the journey towards specific and controllable modification of biomolecules. While largely superseded by more stable and efficient NHS esters for many routine applications, biotin-ONp and other p-nitrophenyl esters remain relevant in specific contexts, such as certain peptide synthesis protocols and as enzymatic substrates.[3][13][14] Understanding the chemistry and application of these foundational reagents provides valuable insight into the principles of bioconjugation and the historical development of the tools that are indispensable in modern biological and pharmaceutical research. The progression from p-nitrophenyl esters to a diverse array of modern biotinylation reagents showcases the continuous innovation that drives discovery in the life sciences.

References

- 1. Biotinylation reagents for the study of cell surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is Biotinylation? | BroadPharm [broadpharm.com]

- 3. Protein labeling and biotinylation of peptides during spot synthesis using biotin p-nitrophenyl ester (biotin-ONp) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biotinylation – What It Is, How It Works, and Why It Matters in Life Science Research - Amerigo Scientific [amerigoscientific.com]

- 5. Biotinylation - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of peptides by aminolysis of nitrophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. Biotinylation | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (+)-Biotin-ONP: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (+)-Biotin-p-nitrophenyl ester ((+)-Biotin-ONP), a key reagent for the biotinylation of peptides, proteins, and other biomolecules. This document details its chemical and physical properties, outlines experimental protocols for its use, and illustrates its application in studying molecular interactions.

Core Properties of this compound

This compound is a pre-activated form of biotin, designed for the efficient labeling of primary amines on biomolecules. The p-nitrophenyl ester group provides a good leaving group, facilitating the acylation of nucleophilic amines under mild conditions.

| Property | Value | Reference(s) |

| CAS Number | 33755-52-2 | |

| Molecular Weight | 365.40 g/mol | |

| Molecular Formula | C₁₆H₁₉N₃O₅S | |

| Appearance | White to yellow powder | [1] |

| Melting Point | 163-165 °C | [1] |

| Solubility | Methanol: 25 mg/mL, DMF: ≤50 mg/mL, DMSO: Soluble | |

| Storage | Stable for at least 2 years at -20°C. Protect from light and moisture. | [1] |

Biotinylation Reaction Mechanism

This compound reacts with primary amines, such as the N-terminus of a peptide or the ε-amino group of a lysine residue, through nucleophilic acyl substitution. The reaction results in the formation of a stable amide bond, covalently linking the biotin moiety to the target molecule.

Experimental Protocols

This protocol describes the general procedure for biotinylating a peptide with a primary amine in a solution phase.

Materials:

-

Peptide containing a primary amine

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

-

Peptide Preparation: Dissolve the peptide in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Reagent Preparation: Immediately before use, prepare a stock solution of this compound in DMF or DMSO.

-

Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the peptide solution. The final concentration of the organic solvent should not exceed 20% of the total reaction volume.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring. Alternatively, the reaction can be performed overnight at 4°C.[2]

-

Quenching: Stop the reaction by adding a quenching solution to consume any unreacted this compound.

-

Purification: Purify the biotinylated peptide from the reaction mixture using an appropriate chromatographic method to remove excess reagents and byproducts.[2][3]

-

Analysis: Confirm the successful biotinylation of the peptide using techniques such as mass spectrometry.[4]

Biotinylated peptides or small molecules serve as "bait" to capture their interacting protein partners ("prey") from a cell lysate. The strong and specific interaction between biotin and streptavidin-coated beads allows for the isolation of the bait-prey complex.

Case Study: Elucidating a Signaling Pathway

Biotinylated probes are invaluable tools for mapping signaling pathways. For instance, a biotinylated peptide mimicking a substrate for a specific kinase can be used to pull down the kinase and its associated proteins from a cell lysate. This allows for the identification of previously unknown components of the signaling cascade.

The following diagram illustrates a hypothetical signaling pathway where a biotinylated peptide probe is used to identify components of a kinase cascade.

Conclusion

This compound is a versatile and efficient reagent for the biotinylation of biomolecules. Its favorable solubility and reactivity make it a valuable tool for researchers in various fields, including proteomics, drug discovery, and molecular biology. The ability to generate biotinylated probes allows for the sensitive and specific detection and isolation of interacting partners, thereby facilitating the elucidation of complex biological processes.

References

- 1. D-Biotin p-nitrophenyl ester - CAS-Number 33755-53-2 - Order from Chemodex [chemodex.com]

- 2. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]

- 3. Purification of synthetic peptide libraries by affinity chromatography using the avidin-biotin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signature Fragment Ions of Biotinylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of (+)-Biotin-4-Nitrophenyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of (+)-biotin-4-nitrophenyl ester, a crucial reagent in bioconjugation and labeling for life sciences research. Understanding its spectroscopic characteristics is paramount for its effective application in various assays and for the development of novel biotinylated probes. This document details its physical and spectroscopic data, outlines experimental protocols for its characterization, and provides visualizations of its application workflows.

Physicochemical Properties

(+)-Biotin-4-nitrophenyl ester is a white to off-white powder.[1] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of (+)-Biotin-4-Nitrophenyl Ester

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₉N₃O₅S | [1] |

| Molecular Weight | 365.40 g/mol | [1] |

| Melting Point | 163-165 °C | [1] |

| Optical Activity | [α]²⁵/D +51° (c=2 in DMF:AcOH 99:1) | [1] |

| Solubility | Soluble in methanol (25 mg/mL), DMF, and DMSO. | [1] |

| Appearance | White to off-white powder | [1] |

Spectroscopic Data

The spectroscopic profile of (+)-biotin-4-nitrophenyl ester is dominated by the electronic transitions of the p-nitrophenyl group and the vibrational and nuclear magnetic resonance signals from the entire molecular structure.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of (+)-biotin-4-nitrophenyl ester is characterized by the strong absorbance of the p-nitrophenyl chromophore. The hydrolysis of the ester bond to release p-nitrophenol can be conveniently monitored using UV-Vis spectroscopy, as p-nitrophenol exhibits a pH-dependent absorbance with maxima around 317 nm (in acidic to neutral solutions) and 400-410 nm (in basic solutions).[2][3][4] An isosbestic point for p-nitrophenol is observed at approximately 347 nm, which can be utilized for accurate quantification of its release regardless of pH fluctuations.[3][5]

Table 2: UV-Vis Spectroscopic Data

| Compound | λmax | Molar Absorptivity (ε) | Conditions | Reference(s) |

| (+)-Biotin-4-nitrophenyl ester | Data not available | Data not available | ||

| p-Nitrophenol (hydrolysis product) | ~317 nm | Data varies with pH | Acidic to neutral pH | [3] |

| ~400-410 nm | 15,548 M⁻¹cm⁻¹ | pH 8.0 | [4] | |

| 347 nm (Isosbestic point) | Concentration-dependent | pH 4-11 | [3][5] |

Fluorescence Spectroscopy

Currently, there is no available data in the searched literature specifically detailing the intrinsic fluorescence properties of (+)-biotin-4-nitrophenyl ester. While some biotin derivatives are fluorescently labeled, the inherent fluorescence of this specific compound is not well-documented.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of (+)-biotin-4-nitrophenyl ester. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

Table 3: NMR Spectroscopic Data (Predicted/Typical Ranges)

| Nucleus | Chemical Shift (δ) Range (ppm) | Functional Group Assignment |

| ¹H NMR | 8.2 - 8.4 | Aromatic protons ortho to -NO₂ |

| 7.2 - 7.4 | Aromatic protons ortho to ester | |

| 6.3 - 6.5 | Ureido protons (-NH) | |

| 4.3 - 4.6 | Protons on carbons adjacent to sulfur and nitrogen in the biotin ring | |

| 3.1 - 3.3 | Proton on carbon adjacent to sulfur in the biotin ring | |

| 2.6 - 3.0 | Methylene protons adjacent to the ester carbonyl and the thiophane ring | |

| 1.4 - 1.8 | Methylene protons in the valeric acid side chain | |

| ¹³C NMR | ~171 | Ester carbonyl carbon |

| ~163 | Ureido carbonyl carbon | |

| ~155 | Aromatic carbon attached to the ester oxygen | |

| ~145 | Aromatic carbon attached to the nitro group | |

| 125 - 126 | Aromatic C-H carbons | |

| ~122 | Aromatic C-H carbons | |

| 60 - 62 | Carbons in the biotin ring adjacent to nitrogen | |

| ~55 | Carbon in the biotin ring adjacent to sulfur and nitrogen | |

| ~40 | Carbon in the biotin ring adjacent to sulfur | |

| 25 - 35 | Methylene carbons in the valeric acid side chain |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of (+)-biotin-4-nitrophenyl ester, confirming its identity and structural integrity. Electrospray ionization (ESI) is a common technique for the analysis of such molecules.

Table 4: Mass Spectrometry Data

| Ionization Mode | Predicted [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Fragmentation Pathway | Reference(s) |

| ESI-MS | 366.11 | 245.09 | Loss of p-nitrophenol (C₆H₅NO₃) | General ester fragmentation patterns[8] |

| 227.08 | Further fragmentation of the biotin moiety | [9] | ||

| 139.01 | p-Nitrophenoxide anion in negative mode | General ester fragmentation patterns[8] |

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible spectroscopic data.

UV-Vis Spectroscopy

Objective: To determine the UV-Vis absorption spectrum of (+)-biotin-4-nitrophenyl ester and to monitor its hydrolysis.

Materials:

-

(+)-Biotin-4-nitrophenyl ester

-

Methanol or other suitable organic solvent

-

Phosphate buffer (pH 7.0)

-

Sodium hydroxide solution (e.g., 0.1 M)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation: Prepare a stock solution of (+)-biotin-4-nitrophenyl ester in methanol (e.g., 1 mg/mL).

-

Spectrum of the Intact Ester:

-

Dilute the stock solution in methanol to a final concentration of approximately 10-20 µg/mL.

-

Record the UV-Vis spectrum from 200 to 500 nm using methanol as a blank.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Monitoring Hydrolysis:

-

Add a small aliquot of the stock solution to a cuvette containing a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

-

To accelerate hydrolysis for observation of the p-nitrophenol product, a basic solution (e.g., pH 9 buffer or dilute NaOH) can be used.[2]

-

Immediately begin recording spectra at regular time intervals (e.g., every minute) to observe the decrease in the ester's absorbance and the increase in the p-nitrophenoxide absorbance at ~400 nm.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of (+)-biotin-4-nitrophenyl ester.

Materials:

-

(+)-Biotin-4-nitrophenyl ester

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of (+)-biotin-4-nitrophenyl ester in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and determine the fragmentation pattern of (+)-biotin-4-nitrophenyl ester.

Materials:

-

(+)-Biotin-4-nitrophenyl ester

-

HPLC-grade methanol or acetonitrile

-

Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode)

-

Mass spectrometer with an ESI source (e.g., Q-TOF, Orbitrap)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in an appropriate solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode.[10]

-

Direct Infusion or LC-MS:

-

Direct Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).

-

LC-MS: Inject the sample onto a suitable liquid chromatography column (e.g., C18) to separate it from any impurities before it enters the mass spectrometer.

-

-

MS and MS/MS Acquisition:

Experimental Workflows and Signaling Pathways

(+)-Biotin-4-nitrophenyl ester is a versatile tool for biotinylating proteins and other biomolecules containing primary amines. The following diagrams illustrate a typical experimental workflow for protein biotinylation and a conceptual representation of its use in affinity-based pull-down assays.

Conclusion

This technical guide has consolidated the available spectroscopic and physicochemical data for (+)-biotin-4-nitrophenyl ester. While key properties have been outlined, further experimental determination of the UV-Vis molar absorptivity and a detailed mass spectral fragmentation analysis would be beneficial for the research community. The provided protocols offer a foundation for researchers to perform their own characterization and effectively utilize this important bioconjugation reagent. The workflow diagrams illustrate its practical application in common laboratory procedures, highlighting its utility in modern biological and drug discovery research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. web.viu.ca [web.viu.ca]

- 3. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

- 4. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biotium.com [biotium.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. tecan.com [tecan.com]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 12. Gas-phase fragmentation study of biotin reagents using electrospray ionization tandem mass spectrometry on a quadrupole orthogonal time-of-flight hybrid instrument - PubMed [pubmed.ncbi.nlm.nih.gov]

hydrolysis rate of (+)-Biotin-ONP in aqueous solutions

An In-Depth Technical Guide on the Hydrolysis Rate of (+)-Biotin-ONP in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound and its Hydrolysis

(+)-Biotin-p-nitrophenyl ester is a widely used reagent for the biotinylation of proteins and peptides. The p-nitrophenyl group serves as a good leaving group, facilitating the reaction of the biotin moiety with nucleophilic groups on biomolecules, such as the primary amines of lysine residues. However, in aqueous solutions, this compound is susceptible to hydrolysis, where the ester bond is cleaved by water, yielding biotin and p-nitrophenol. This spontaneous hydrolysis is an important consideration in biotinylation reactions, as it competes with the desired labeling reaction and reduces the efficiency of the process.

The rate of hydrolysis of p-nitrophenyl esters is highly dependent on the pH of the solution. The reaction is subject to both acid and base catalysis, which results in a characteristic U-shaped pH-rate profile, with the rate of hydrolysis increasing at both low and high pH values. For many p-nitrophenyl esters, there is also a pH-independent region of hydrolysis.

Quantitative Data on Hydrolysis Rate

As of the latest literature review, specific quantitative data on the hydrolysis rate of this compound across a range of pH values, temperatures, and buffer compositions is not published. However, based on studies of similar p-nitrophenyl esters, a summary of expected data can be presented. Researchers can populate this table by following the experimental protocol provided in this guide.

Table 1: Template for Hydrolysis Rate Data of this compound at 25°C

| pH | Buffer System (Concentration) | Observed Rate Constant (k_obs, s⁻¹) | Half-life (t₁/₂, s) |

| 4.0 | Acetate (0.1 M) | Data to be determined | Data to be determined |

| 5.0 | Acetate (0.1 M) | Data to be determined | Data to be determined |

| 6.0 | Phosphate (0.1 M) | Data to be determined | Data to be determined |

| 7.0 | Phosphate (0.1 M) | Data to be determined | Data to be determined |

| 7.4 | Phosphate (0.1 M) | Data to be determined | Data to be determined |

| 8.0 | Tris-HCl (0.1 M) | Data to be determined | Data to be determined |

| 9.0 | Borate (0.1 M) | Data to be determined | Data to be determined |

| 10.0 | Borate (0.1 M) | Data to be determined | Data to be determined |

Experimental Protocol for Determining the Hydrolysis Rate of this compound

This protocol is adapted from established methods for determining the hydrolysis rates of other p-nitrophenyl esters[1][2][3]. The principle of the assay is to monitor the increase in absorbance resulting from the release of the p-nitrophenolate ion, which has a strong absorbance at approximately 400-410 nm in basic solutions.

Materials and Reagents

-

(+)-Biotin-p-nitrophenyl ester (this compound)

-

Organic solvent for stock solution (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

A series of aqueous buffers covering the desired pH range (e.g., acetate for pH 4-5.5, phosphate for pH 6-8, and borate for pH 9-10.5)[3]

-

UV-Vis Spectrophotometer with temperature control

-

Quartz cuvettes (1 cm path length)

-

pH meter

-

Standard laboratory glassware and pipettes

Preparation of Solutions

-

Buffer Preparation : Prepare a series of buffers (e.g., 0.1 M) at the desired pH values. Ensure the final pH is accurately measured after all components are mixed.

-

This compound Stock Solution : Prepare a concentrated stock solution of this compound (e.g., 10-50 mM) in a dry, water-miscible organic solvent like DMF or DMSO. This stock solution should be prepared fresh before each experiment to minimize degradation.

Spectrophotometric Assay

-

Spectrophotometer Setup : Set the spectrophotometer to the desired temperature (e.g., 25°C or 37°C) and the wavelength for monitoring the reaction. The absorbance of the p-nitrophenolate ion is typically measured between 400 nm and 410 nm[2][3].

-

Reaction Initiation :

-

Pipette the desired volume of buffer into a quartz cuvette and place it in the temperature-controlled cell holder of the spectrophotometer. Allow the buffer to equilibrate to the set temperature.

-

To initiate the reaction, add a small volume of the this compound stock solution to the buffer in the cuvette. The final concentration of the organic solvent should be kept low (e.g., <1% v/v) to minimize its effect on the reaction rate.

-

Quickly mix the solution by inverting the cuvette (if sealed) or by gentle pipetting.

-

-

Data Acquisition : Immediately start recording the absorbance at the chosen wavelength over time. The data should be collected at regular intervals until the reaction reaches completion or for a sufficient period to determine the initial rate.

-

Control Measurement : A blank measurement should be performed using the buffer and the same amount of organic solvent without this compound to account for any background absorbance.

Data Analysis

-

Calculation of p-Nitrophenol Concentration : The concentration of p-nitrophenol produced can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of p-nitrophenolate at the specific pH and wavelength, b is the path length (1 cm), and c is the concentration. The extinction coefficient of p-nitrophenolate is pH-dependent and should be determined experimentally for each buffer condition.

-

Determination of the Observed Rate Constant (k_obs) : The hydrolysis of this compound is expected to follow pseudo-first-order kinetics. The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential equation:

-

A(t) = A_final + (A_initial - A_final) * e^(-k_obs * t)

-

Alternatively, for the initial phase of the reaction, a plot of ln(A_final - A_t) versus time will yield a straight line with a slope of -k_obs.

-

-

Calculation of Half-life (t₁/₂) : The half-life of the hydrolysis reaction can be calculated from the observed rate constant using the following equation for a first-order reaction:

-

t₁/₂ = ln(2) / k_obs

-

Visualizations

Signaling Pathway of Hydrolysis

Caption: Hydrolysis of this compound in aqueous solution.

Experimental Workflow

Caption: Workflow for determining the hydrolysis rate of this compound.

pH-Rate Profile Relationship

Caption: Expected relationship between pH and hydrolysis rate.

References

Methodological & Application

Application Notes and Protocols for On-Resin Peptide Biotinylation using (+)-Biotin-ONP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin (Vitamin H) and avidin or streptavidin is harnessed for various applications, including immunoassays, affinity purification, and cellular imaging.[1][2] For peptide-based applications, biotinylation is often performed during solid-phase peptide synthesis (SPPS). This approach allows for site-specific labeling and simplifies the purification of the final biotinylated peptide.

(+)-Biotin-4-nitrophenyl ester, also known as (+)-Biotin-ONP, is a highly effective reagent for the biotinylation of peptides on a solid support. It offers significant advantages over other amine-reactive biotinylation reagents, such as N-hydroxysuccinimide esters of biotin (Biotin-OSu). Notably, this compound exhibits superior solubility in common SPPS solvents like dimethylformamide (DMF) and N-methylpyrrolidone (NMP) and demonstrates significantly faster reaction kinetics.[3] This application note provides detailed protocols for the efficient on-resin biotinylation of peptides using this compound, along with methods for the analysis and characterization of the resulting biotinylated peptides.

Advantages of this compound for Solid-Phase Biotinylation

The choice of biotinylation reagent is critical for achieving high-yield and high-purity biotinylated peptides. This compound is often the preferred reagent for on-resin applications due to several key benefits:

-

Enhanced Solubility: this compound dissolves readily in DMF and NMP, the most common solvents used in Fmoc-based SPPS. This prevents precipitation issues that can occur with less soluble reagents like Biotin-OSu, ensuring a homogenous reaction mixture and consistent results.[3]

-

Rapid Coupling Time: The reaction of this compound with primary amines on the peptide resin is remarkably fast, typically reaching completion within 40 minutes. This is a stark contrast to the 12 hours or more that can be required for Biotin-OSu, significantly shortening the overall synthesis time.

-

High Reactivity and Efficiency: The p-nitrophenyl leaving group of this compound makes it a highly reactive ester, leading to efficient acylation of the N-terminal α-amino group or the ε-amino group of lysine side chains.[3]

Data Presentation

Table 1: Comparison of Common Biotinylation Reagents for On-Resin Peptide Synthesis

| Feature | This compound | Biotin-OSu |

| Solubility in DMF/NMP | High | Low |

| Typical Reaction Time | 40 minutes | 12 hours |

| Reaction Monitoring | Kaiser Test or TNBS Test | Kaiser Test or TNBS Test |

| Relative Efficiency | High | Moderate to High |

Table 2: Expected Mass Increase upon Biotinylation

| Modification | Mass Increase (Monoisotopic) |

| Biotinylation | +226.0776 Da |

Experimental Protocols

Materials and Reagents

-

Peptide-resin with a free N-terminal amine or lysine side-chain amine

-

This compound (d-Biotin p-nitrophenyl ester)

-

Dimethylformamide (DMF), peptide synthesis grade

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine, 20% in DMF

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, deionized

-

Kaiser test kit or 2,4,6-trinitrobenzenesulfonic acid (TNBS) solution

-

HPLC system with a C18 column

-

Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Protocol 1: On-Resin Biotinylation of the N-terminus

This protocol describes the biotinylation of the N-terminal α-amino group of a peptide synthesized on a solid support using Fmoc chemistry.

Workflow for N-terminal Biotinylation

Caption: Workflow for N-terminal peptide biotinylation on solid phase.

-

Fmoc Deprotection:

-

Swell the peptide-resin (1 equivalent) in DMF.

-

Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Biotinylation Reaction:

-

Dissolve this compound (2-3 equivalents) and DIPEA (2-3 equivalents) in DMF.

-

Add the solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 40-60 minutes.

-

-

Reaction Monitoring:

-

Take a small sample of the resin beads and perform a Kaiser test (or TNBS test). A negative result (yellow beads for Kaiser test) indicates the completion of the reaction.

-

If the test is positive, continue the reaction for another 20-30 minutes and re-test.

-

-

Washing:

-

Once the reaction is complete, drain the reaction mixture.

-

Wash the resin extensively with DMF (5x), DCM (3x), and MeOH (3x) to remove excess reagents and byproducts.

-

-

Drying:

-

Dry the biotinylated peptide-resin under vacuum.

-

Protocol 2: On-Resin Biotinylation of a Lysine Side Chain

This protocol is for the site-specific biotinylation of a lysine residue within the peptide sequence. This requires the use of an orthogonal protecting group for the target lysine that can be selectively removed without affecting other protecting groups. A common choice is the 4-methyltrityl (Mtt) group.

Reaction Scheme for Lysine Side-Chain Biotinylation

Caption: Chemical workflow for lysine side-chain biotinylation.

-

Selective Deprotection of Lys(Mtt):

-

Swell the peptide-resin containing the Lys(Mtt) residue in DCM.

-

Treat the resin with a solution of 1% TFA in DCM for 2 minutes. Repeat this step 5-10 times until the yellow color of the Mtt cation is no longer observed in the filtrate.

-

Wash the resin with DCM (3x).

-

-

Neutralization and Washing:

-

Neutralize the resin with 10% DIPEA in DMF for 5 minutes (2x).

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Biotinylation Reaction:

-

Follow steps 2-5 from Protocol 1.

-

Protocol 3: Cleavage, Deprotection, and Purification

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail appropriate for the peptide sequence and resin. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/TIS (82.5:5:5:5:2.5).

-

Add the cleavage cocktail to the dried biotinylated peptide-resin and incubate at room temperature for 2-3 hours with occasional swirling.

-

Filter the resin and collect the filtrate.

-

-

Precipitation:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

-

Purify the biotinylated peptide by reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Collect fractions and analyze for the desired product.

-

Protocol 4: Analysis and Characterization

-

Purity Analysis:

-

Analyze the purified peptide by analytical RP-HPLC to determine its purity.

-

-

Identity Confirmation:

-

Confirm the identity of the biotinylated peptide by mass spectrometry. The observed mass should correspond to the theoretical mass of the peptide plus the mass of one biotin molecule (226.0776 Da).

-

Conclusion

This compound is an exceptional reagent for the on-resin biotinylation of peptides, offering significant advantages in terms of solubility and reaction speed. The protocols outlined in this application note provide a comprehensive guide for researchers to efficiently produce high-quality biotinylated peptides for a wide range of applications in basic research and drug development. Proper execution of these methods, coupled with rigorous purification and analytical characterization, will ensure the successful synthesis of these valuable molecular tools.

References

Protocol for Labeling Primary Amines with (+)-Biotin-ONP

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to molecules such as proteins, peptides, and nucleic acids, is a cornerstone technique in life sciences research.[][2] The high-affinity interaction between biotin (Vitamin B7) and streptavidin or avidin is one of the strongest known non-covalent biological interactions, making it an invaluable tool for the detection, purification, and immobilization of biomolecules.[][3][4] This application note provides a detailed protocol for the labeling of primary amines in proteins and peptides using (+)-Biotin-ONP (p-nitrophenyl ester of biotin).

This compound is an amine-reactive biotinylation reagent that forms a stable amide bond with the primary amino groups of lysine residues and the N-terminus of polypeptides. The p-nitrophenyl ester group provides a good leaving group for the acylation reaction. While N-hydroxysuccinimide (NHS) esters are more commonly used, p-nitrophenyl esters have also been established as efficient reagents for this purpose.[5]

Principle of the Reaction

The biotinylation of primary amines with this compound proceeds via a nucleophilic acyl substitution reaction. The unprotonated primary amine of a lysine residue or the N-terminus of a protein acts as a nucleophile, attacking the carbonyl carbon of the p-nitrophenyl ester. This results in the formation of a stable amide bond and the release of p-nitrophenol. The reaction is typically carried out in a buffer with a pH between 7.0 and 8.5 to ensure that a sufficient proportion of the primary amines are in their unprotonated, nucleophilic state.[6]

Materials and Reagents

-

Protein or peptide of interest

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 100 mM sodium phosphate or 100 mM sodium bicarbonate, pH 8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification/Desalting columns (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Note: Buffers containing primary amines, such as Tris or glycine, should not be used as the reaction buffer as they will compete with the protein for reaction with the biotinylation reagent.

Experimental Protocols

Preparation of Protein Sample

-

Dissolve the protein to be biotinylated in the Reaction Buffer to a final concentration of 1-10 mg/mL. Higher concentrations are preferable as labeling efficiency can be lower at low protein concentrations.[7]

-

If the protein solution contains any primary amine-containing substances (e.g., Tris, glycine, ammonium salts), they must be removed by dialysis against the Reaction Buffer or by using a desalting column.

Preparation of this compound Stock Solution

-

Immediately before use, prepare a stock solution of this compound. Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution.

Biotinylation Reaction

-

Calculate the required volume of the this compound stock solution to add to the protein solution. A molar excess of the biotinylation reagent is required to drive the reaction. The optimal molar ratio of biotin to protein depends on the protein and the desired degree of labeling. A starting point is a 20-fold molar excess.[6]

-

Slowly add the calculated volume of the this compound stock solution to the stirring protein solution.

-

Incubate the reaction mixture for 2 hours at room temperature with gentle stirring. Alternatively, the reaction can be carried out for 4 hours at 4°C.

Quenching the Reaction

-

To stop the labeling reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for an additional 30 minutes at room temperature. The primary amines in the Tris buffer will react with any remaining unreacted this compound.

Purification of the Biotinylated Protein

-

Remove the excess, unreacted biotinylation reagent and byproducts (p-nitrophenol) from the biotinylated protein. This is crucial to prevent interference in downstream applications.

-

Purification can be achieved by:

-

Size-Exclusion Chromatography (e.g., Sephadex G-25): This is a common and effective method for separating the labeled protein from small molecules.[6]

-

Dialysis: Dialyze the sample against PBS (pH 7.4) with several buffer changes over 24-48 hours.

-

Determination of the Degree of Biotinylation (Optional)

The extent of biotin incorporation can be determined using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay allows for the quantification of biotin in a sample.

Data Presentation

Table 1: Recommended Molar Excess of this compound for a 1 mg/mL Protein Solution

| Protein Concentration | Molar Excess of Biotin-ONP | Expected Degree of Labeling (DOL) |

| 1 mg/mL | 10:1 | Low |

| 1 mg/mL | 20:1 | Moderate |

| 1 mg/mL | 50:1 | High |

Note: The optimal molar excess should be determined empirically for each specific protein and application. Over-biotinylation can potentially compromise protein activity.

Table 2: Comparison of Amine-Reactive Biotinylation Reagents

| Reagent | Reactive Group | Leaving Group | Solubility | Relative Reactivity |

| This compound | p-Nitrophenyl ester | p-Nitrophenol | Soluble in organic solvents (DMF, DMSO) | High |

| Biotin-NHS | N-Hydroxysuccinimide ester | N-Hydroxysuccinimide | Soluble in organic solvents (DMF, DMSO) | Very High |

| Sulfo-Biotin-NHS | Sulfated N-Hydroxysuccinimide ester | Sulfated N-Hydroxysuccinimide | Water-soluble | Very High |

Visualizations

Reaction Mechanism

Caption: Reaction mechanism of primary amine biotinylation with this compound.

Experimental Workflow

Caption: Workflow for labeling primary amines with this compound.

References

- 2. researchgate.net [researchgate.net]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. researchgate.net [researchgate.net]

- 6. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]

- 7. A simple method for labeling proteins and antibodies with biotin using the proximity biotinylation enzyme TurboID - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of (+)-Biotin-ONP in ELISA and Western Blotting: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, the use of (+)-Biotin-ONP (Biotin p-nitrophenyl ester) offers a reliable and effective method for biotinylating proteins and antibodies for use in a variety of immunoassays. This document provides detailed application notes and protocols for the use of this compound in Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting.

This compound is a valuable reagent for introducing biotin into biological molecules.[1] Its p-nitrophenyl ester group reacts with primary amines on proteins, such as the side chain of lysine residues, to form a stable amide bond. This biotinylation process allows for the highly sensitive detection of target molecules through the strong and specific interaction between biotin and streptavidin (or avidin), which can be conjugated to a reporter enzyme or fluorophore.[1][2]

Data Presentation: Expected Performance of Biotinylated Assays

While specific quantitative data for assays utilizing probes exclusively biotinylated with this compound is not extensively published in comparative tables, the performance of biotin-based immunoassays is well-documented. The following table summarizes the typical performance characteristics that can be expected when using biotinylated probes in ELISA and Western blotting. The high affinity of the biotin-streptavidin interaction generally leads to significant signal amplification and high sensitivity.[1]

| Parameter | ELISA | Western Blotting | References |

| Typical Detection Range | 15.63-1000 pg/mL | Down to 10 pg/lane for a specific protein | [3] |

| Sensitivity | High femtogram to low picogram levels | High femtogram to low picogram levels | [4] |

| Signal Amplification | Significant due to the multi-valent binding of streptavidin/avidin to biotin | Significant, allowing for the detection of low-abundance proteins | |

| Qualitative Analysis | Yes/No determination of antigen presence | Detection of protein presence and apparent molecular weight | [3] |

| Quantitative Analysis | Precise concentration determination using a standard curve | Semi-quantitative estimation of protein levels | [3] |

Experimental Protocols

Protocol 1: Biotinylation of Antibodies/Proteins using this compound

This protocol is adapted from standard methods for biotinylation using amine-reactive esters and is suitable for this compound.

Materials:

-

Antibody or protein to be biotinylated (in an amine-free buffer like PBS or bicarbonate buffer)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 100 mM sodium bicarbonate, pH 8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column (e.g., Sephadex G-25) or dialysis tubing

-

Storage Buffer: PBS with a protein stabilizer (e.g., BSA) and a preservative (e.g., sodium azide)

Procedure:

-

Protein Preparation:

-

Dissolve the antibody or protein in the Reaction Buffer at a concentration of 1-5 mg/mL.

-

If the protein solution contains primary amines (e.g., Tris or glycine), it must be dialyzed against the Reaction Buffer before proceeding.

-

-

Preparation of this compound Solution:

-

Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.

-

-

Biotinylation Reaction:

-

Add the dissolved this compound to the protein solution. A molar ratio of 10-20 moles of biotin per mole of protein is a good starting point for optimization.

-

Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature to stop the reaction by quenching any unreacted this compound.

-

-

Purification of Biotinylated Protein:

-

Remove excess, unreacted biotin by passing the reaction mixture through a desalting column equilibrated with the Storage Buffer.

-

Alternatively, dialyze the sample against the Storage Buffer overnight at 4°C with at least three buffer changes.

-

-

Determination of Biotin Incorporation (Optional):

-

The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

-

-

Storage:

-

Store the purified biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

-

Visualizing the Workflow: Biotinylation of a Protein

Caption: Workflow for protein biotinylation using this compound.

Protocol 2: ELISA using a Biotinylated Detection Antibody

This protocol describes a sandwich ELISA format using a biotinylated detection antibody for signal amplification.

Materials:

-

96-well microplate

-

Capture antibody

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Antigen standard and samples

-

Biotinylated detection antibody (prepared as in Protocol 1)

-

Streptavidin-HRP (Horseradish Peroxidase)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2 N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Plate reader

Procedure:

-

Coating:

-

Coat the wells of a 96-well microplate with the capture antibody diluted in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

-

Incubate overnight at 4°C.

-

-

Washing and Blocking:

-

Wash the plate 3 times with wash buffer.

-

Block the remaining protein-binding sites in the coated wells by adding 200 µL of blocking buffer to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Sample/Standard Incubation:

-

Wash the plate 3 times with wash buffer.

-

Add 100 µL of the antigen standard or sample to the appropriate wells.

-

Incubate for 2 hours at room temperature.

-

-

Detection Antibody Incubation:

-

Wash the plate 3 times with wash buffer.

-

Add 100 µL of the biotinylated detection antibody, diluted in blocking buffer, to each well.

-

Incubate for 1 hour at room temperature.

-

-

Streptavidin-HRP Incubation:

-

Wash the plate 3 times with wash buffer.

-

Add 100 µL of Streptavidin-HRP, diluted in blocking buffer, to each well.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Signal Development:

-

Wash the plate 5 times with wash buffer.

-

Add 100 µL of TMB substrate to each well.

-

Incubate at room temperature in the dark until a suitable color develops (typically 15-30 minutes).

-

-

Stopping the Reaction:

-

Add 50 µL of stop solution to each well to stop the reaction. The color will change from blue to yellow.

-

-

Data Acquisition:

-

Read the absorbance of each well at 450 nm using a microplate reader.

-

Visualizing the Workflow: Sandwich ELISA with Biotinylated Detection

Caption: Sandwich ELISA workflow using a biotinylated detection antibody.

Protocol 3: Western Blotting with a Biotinylated Primary or Secondary Antibody

This protocol outlines the detection of a target protein on a membrane using either a directly biotinylated primary antibody or a biotinylated secondary antibody.

Materials:

-

PVDF or nitrocellulose membrane with transferred proteins

-

Blocking buffer (e.g., TBST with 5% non-fat milk or BSA)

-

Primary antibody (can be biotinylated or unmodified)

-

Biotinylated secondary antibody (if the primary is not biotinylated)

-

Streptavidin-HRP

-

Chemiluminescent substrate (e.g., ECL)

-

Wash buffer (e.g., TBST)

-

Imaging system (e.g., CCD camera or X-ray film)

Procedure:

-

Blocking:

-

Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody (biotinylated or unmodified) in blocking buffer to the recommended concentration.

-

Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with wash buffer.

-

-